molecular formula C14H17N3O4 B15194110 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylamino)- CAS No. 131194-03-1

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylamino)-

Cat. No.: B15194110
CAS No.: 131194-03-1
M. Wt: 291.30 g/mol
InChI Key: FZKMPUDJKKHNPC-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylamino)- is a compound belonging to the class of organic compounds known as pyrimidones. These compounds are characterized by a pyrimidine ring with two keto groups at positions 2 and 4. This specific compound has additional functional groups, including a hydroxyethoxy methyl group at position 1, a methyl group at position 5, and a phenylamino group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylamino)- typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of Functional Groups: The hydroxyethoxy methyl group can be introduced via an alkylation reaction using an appropriate alkylating agent. The phenylamino group can be introduced through a nucleophilic substitution reaction using aniline or a substituted aniline.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy methyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the keto groups, converting them to hydroxyl groups.

    Substitution: The phenylamino group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid).

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylamino)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylamino)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-((2-hydroxyethoxy)methyl)-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione: This compound has a phenylsulfanyl group instead of a phenylamino group.

    1-((2-hydroxyethoxy)methyl)-5-(3-(benzyloxy)benzyl)pyrimidine-2,4(1H,3H)-dione: This compound has a benzyloxybenzyl group instead of a phenylamino group.

Uniqueness

The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylamino)- lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the phenylamino group, in particular, may enhance its biological activity and make it a valuable compound for various applications.

Properties

CAS No.

131194-03-1

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

6-anilino-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C14H17N3O4/c1-10-12(15-11-5-3-2-4-6-11)17(9-21-8-7-18)14(20)16-13(10)19/h2-6,15,18H,7-9H2,1H3,(H,16,19,20)

InChI Key

FZKMPUDJKKHNPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCCO)NC2=CC=CC=C2

Origin of Product

United States

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